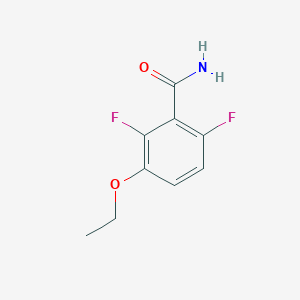

3-Ethoxy-2,6-difluorobenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRSQFCHZMZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305931 | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-26-1 | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethoxy 2,6 Difluorobenzamide and Its Analogues

Strategies for the Alkylation of 3-Hydroxy-2,6-difluorobenzamide Precursors

The introduction of an ethoxy group onto the 3-hydroxy-2,6-difluorobenzamide scaffold is a critical step in the synthesis of 3-ethoxy-2,6-difluorobenzamide. The steric hindrance imposed by the two fluorine atoms flanking the benzamide (B126) group presents a significant challenge for traditional alkylation methods. This section explores various advanced synthetic methodologies to achieve efficient O-alkylation of the 3-hydroxy-2,6-difluorobenzamide precursor.

Utilization of Alkyl Halides in Phenol Alkylation

The Williamson ether synthesis, a classical method for forming ethers, involves the reaction of a phenoxide with an alkyl halide. In the context of 3-hydroxy-2,6-difluorobenzamide, this would entail deprotonation of the phenolic hydroxyl group with a suitable base to form the corresponding phenoxide, followed by nucleophilic attack on an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The choice of base and solvent is crucial to the success of this reaction, especially given the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the phenolic proton. Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically employed to facilitate the reaction.

The reaction conditions, including temperature and reaction time, must be carefully optimized to maximize the yield of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation or decomposition. The steric hindrance from the ortho-fluorine atoms can significantly slow down the rate of reaction, often necessitating higher temperatures or longer reaction times.

Table 1: Representative Conditions for Phenol Alkylation using Alkyl Halides

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Difluorophenol | Ethyl iodide | K₂CO₃ | DMF | 80 | Moderate to Good |

| 3-Hydroxybenzonitrile | Ethyl bromide | Cs₂CO₃ | Acetonitrile | Reflux | Good to High |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields for 3-hydroxy-2,6-difluorobenzamide would require experimental optimization.

Mitsunobu Reaction Conditions for Ether Formation

The Mitsunobu reaction offers a powerful and mild alternative for the synthesis of ethers, particularly for substrates that are sensitive to the basic conditions of the Williamson ether synthesis or are sterically hindered. researchgate.netorganic-chemistry.orgnih.govatlanchimpharma.com This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

For the synthesis of this compound, the 3-hydroxy-2,6-difluorobenzamide would act as the nucleophile, and ethanol would be the alcohol component. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an Sₙ2 reaction. A key advantage of the Mitsunobu reaction is that it typically occurs with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of an ethoxy ether.

The reaction is generally carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature. The steric hindrance around the phenolic hydroxyl group in the 3-hydroxy-2,6-difluorobenzamide precursor may necessitate longer reaction times or the use of less sterically demanding phosphines or azodicarboxylates.

Table 2: Key Reagents and Solvents in the Mitsunobu Reaction for Ether Synthesis

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant, facilitates phosphine activation |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | Reaction medium |

| Nucleophile | 3-Hydroxy-2,6-difluorobenzamide | Provides the aryloxy group |

Nucleophilic Substitution Reactions in Ethoxy Linker Introduction

The formation of the ethoxy linker can be fundamentally described as a nucleophilic substitution reaction, where the oxygen of the phenolic hydroxyl group acts as the nucleophile. The success of this transformation hinges on enhancing the nucleophilicity of the phenol and the electrophilicity of the ethylating agent.

In addition to the classical Williamson and Mitsunobu reactions, other strategies can be employed. For instance, phase-transfer catalysis (PTC) can be utilized to facilitate the reaction between the phenoxide, which may be generated in an aqueous phase or as a solid salt, and the ethyl halide in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion into the organic phase where the reaction occurs. This method can often lead to milder reaction conditions and improved yields.

Synthesis of the Core 2,6-Difluorobenzamide (B103285) Moiety

The 2,6-difluorobenzamide core is a crucial building block for the synthesis of the target molecule and its analogues. The primary precursor for this moiety is 2,6-difluorobenzonitrile. This section details the methodologies for the efficient and selective conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide.

Hydrolysis of 2,6-Difluorobenzonitrile via Catalytic Methods (Alkaline Hydrolysis, Hydrogen Peroxide mediated)

The partial hydrolysis of a nitrile to an amide is a delicate transformation, as the amide can be further hydrolyzed to the corresponding carboxylic acid under the reaction conditions. commonorganicchemistry.comresearchgate.net

Alkaline Hydrolysis: Controlled hydrolysis of 2,6-difluorobenzonitrile can be achieved using a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent system. semanticscholar.org The reaction temperature and time are critical parameters that need to be carefully monitored to prevent the over-hydrolysis to 2,6-difluorobenzoic acid. Lower temperatures and shorter reaction times generally favor the formation of the amide. The use of a biphasic system with a phase-transfer catalyst can sometimes improve the selectivity and yield of the amide.

Hydrogen Peroxide Mediated Hydrolysis: A milder and often more selective method for the hydration of nitriles to amides involves the use of hydrogen peroxide in an alkaline medium. commonorganicchemistry.comresearchgate.net The reaction is believed to proceed via the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. acs.org A common and effective reagent for this transformation is the urea-hydrogen peroxide (UHP) adduct, which is a stable and easy-to-handle solid source of hydrogen peroxide. commonorganicchemistry.comtandfonline.comwikipedia.org The reaction is typically carried out in the presence of a catalytic amount of a base, such as potassium carbonate, in a solvent like aqueous acetone at room temperature. tandfonline.com This method often provides high yields of the corresponding amide with minimal formation of the carboxylic acid by-product. researchgate.nettandfonline.com

Table 3: Comparison of Catalytic Hydrolysis Methods for 2,6-Difluorobenzonitrile

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH or KOH, Water/Alcohol | Mild heating, careful monitoring | Readily available and inexpensive reagents | Risk of over-hydrolysis to carboxylic acid |

Biocatalytic Approaches for 2,6-Difluorobenzamide Synthesis (e.g., using Rhodococcus ruber)

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for nitrile hydrolysis. nih.gov Certain microorganisms possess enzymes, such as nitrile hydratase, that can selectively hydrate nitriles to their corresponding amides with high efficiency and selectivity under mild conditions.

The bacterium Rhodococcus ruber has been identified as a particularly effective biocatalyst for the conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide. wits.ac.za This enzymatic transformation is highly chemoselective, meaning it specifically targets the nitrile group without affecting other functional groups present in the molecule, and it avoids the formation of the carboxylic acid by-product. The reaction is typically carried out in an aqueous buffer system using whole cells of Rhodococcus ruber at or near room temperature. This biocatalytic approach offers several advantages, including high yields, excellent product specificity, and environmentally benign reaction conditions.

Table 4: Research Findings on Biocatalytic Synthesis of 2,6-Difluorobenzamide

| Microorganism | Enzyme | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Rhodococcus ruber | Nitrile hydratase | 2,6-Difluorobenzonitrile | 2,6-Difluorobenzamide | High conversion rates and excellent product specificity. |

| Rhodococcus rhodochrous | Nitrile hydratase and Amidase | Benzonitrile | Benzamide, Benzoic acid | Contains a two-enzyme system for nitrile conversion. wits.ac.za |

Preparation of Diverse Derivatives and Fluorescent Probes

The molecular architecture of this compound provides a versatile foundation for the chemical synthesis of a broad spectrum of derivatives. These derivatives, which include potential fluorescent probes, are accessible through advanced synthetic strategies that allow for the introduction of various heterocyclic systems and functional groups. Such modifications are instrumental in tuning the physicochemical and biological characteristics of the parent compound.

Synthesis of Oxadiazole and Benzothiazole Derivatives Incorporating the Ethoxy Linker

The amenability of the this compound core to chemical modification is demonstrated by the synthesis of derivatives containing oxadiazole and benzothiazole rings. A frequently employed synthetic route for 1,3,4-oxadiazoles involves the reaction of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization using dehydrating agents like phosphorus oxychloride. nih.gov For instance, this compound can be converted to the corresponding acid hydrazide, which is then reacted with a suitable carboxylic acid derivative and subjected to cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Another common pathway to synthesize 1,2,4-oxadiazole (B8745197) derivatives begins with the reaction of a nitrile with hydroxylamine to form an amide oxime intermediate. nih.gov This intermediate can then be reacted with an appropriate ester in the presence of a base to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

The synthesis of benzothiazole derivatives can be achieved through the condensation of 2-aminothiophenol with various precursors such as benzaldehydes, acyl chlorides, or carboxylic acids. analis.com.mypharmacyjournal.inresearchgate.net A straightforward and efficient method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions. researchgate.net This approach allows for the direct formation of the benzothiazole ring system.

Below is a representative table of synthetic pathways for these heterocyclic derivatives:

| Derivative | Starting Material from this compound | Key Reagents | Heterocyclic Product |

| 1,3,4-Oxadiazole | 3-Ethoxy-2,6-difluorobenzohydrazide | Aromatic carboxylic acid, POCl₃ | 2-(3-Ethoxy-2,6-difluorophenyl)-5-aryl-1,3,4-oxadiazole |

| 1,2,4-Oxadiazole | 3-Ethoxy-2,6-difluorobenzonitrile | Hydroxylamine, Aromatic ester | 3-(3-Ethoxy-2,6-difluorophenyl)-5-aryl-1,2,4-oxadiazole |

| Benzothiazole | 3-Ethoxy-2,6-difluorobenzoyl chloride | 2-Aminothiophenol | 2-(3-Ethoxy-2,6-difluorophenyl)benzothiazole |

Derivatization to Phosphor, Urea (B33335), and Sulfonamide Analogues

The primary amide functionality of this compound is a convenient point for derivatization to produce phosphor, urea, and sulfonamide analogues. Phosphor analogues, specifically phosphoramidates, can be synthesized by the reaction of the primary amide with a phosphoryl chloride in the presence of a base.

Urea derivatives are accessible through several synthetic routes. One method involves the reaction of an amine with an isocyanate. Alternatively, a Curtius rearrangement of an acyl azide can generate an isocyanate intermediate, which is then reacted with an amine to form the urea linkage.

The synthesis of sulfonamide analogues is typically achieved by the reaction of the primary amide with a sulfonyl chloride in the presence of a suitable base. This reaction results in the formation of an N-acylsulfonamide. The wide variety of commercially available sulfonyl chlorides enables the introduction of diverse functionalities.

The general synthetic transformations are summarized in the table below:

| Derivative Type | Functional Group Transformation | Key Reagents | Product Class |

| Phosphor Analogue | Amide to Phosphoramidate | Phosphoryl chloride, Base | N-(3-Ethoxy-2,6-difluorobenzoyl)phosphoramidate |

| Urea Analogue | Amide to Urea | Isocyanate or Acyl azide (via Curtius rearrangement) followed by an amine | N-(3-Ethoxy-2,6-difluorobenzoyl)urea |

| Sulfonamide Analogue | Amide to N-Acylsulfonamide | Sulfonyl chloride, Base | N-(3-Ethoxy-2,6-difluorobenzoyl)sulfonamide |

Stereoselective Synthesis of Isomeric Forms (e.g., Threo and Erythro)

While this compound itself is achiral, the synthesis of more complex analogues can introduce chiral centers. The stereoselective synthesis of these derivatives to yield specific diastereomers, such as threo and erythro forms, is a key aspect of medicinal chemistry research. The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. chemistrysteps.com If the Fischer projection shows similar substituents on the same side, it is the erythro isomer, and if they are on opposite sides, it is the threo isomer. chemistrysteps.com

In a recent study, the threo and erythro isomers of a 2,6-difluorobenzamide derivative were obtained from the corresponding epoxide precursors. mdpi.com The ring-opening of the erythro and threo epoxides led to the formation of the respective diastereomeric products. mdpi.comresearchgate.net The separation of these isomers was achieved using silica gel chromatography. mdpi.com This highlights that the stereochemistry of the starting materials can direct the formation of specific isomeric products.

The following table outlines the stereochemical outcomes based on the starting epoxide isomer:

| Starting Epoxide Isomer | Ring-Opening Reaction | Product Isomer |

| Erythro | Nucleophilic attack | Erythro diol derivative |

| Threo | Nucleophilic attack | Threo diol derivative |

Molecular Mechanisms and Biological Targets of 3 Ethoxy 2,6 Difluorobenzamide Analogues

Inhibition of Bacterial Cell Division Protein FtsZ

A significant area of research into 3-ethoxy-2,6-difluorobenzamide analogues has been their potent inhibitory effect on the bacterial cell division protein FtsZ. researchgate.netmdpi.com FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that polymerizes at the mid-cell to form the Z-ring, a structure essential for initiating cell division. nih.govcytoskeleton.com By targeting FtsZ, these compounds effectively halt bacterial proliferation, making them attractive candidates for the development of novel antimicrobial agents. researchgate.net

Analogues of this compound function as allosteric inhibitors of FtsZ. nih.gov Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that alters the protein's activity. In the case of FtsZ, these benzamide (B126) derivatives bind to an allosteric site located in a cleft between the N-terminal and C-terminal domains of the protein. mdpi.comnih.gov This binding event is thought to occur preferentially in FtsZ polymers that are in an "open" conformational state. nih.gov The binding of these inhibitors stabilizes the polymeric form of FtsZ, thereby disrupting the dynamic assembly and disassembly of the Z-ring, which is critical for its function in cell division. mdpi.com

The binding of 2,6-difluorobenzamide (B103285) derivatives to the allosteric pocket of FtsZ is mediated by a series of interactions with specific amino acid residues. While direct crystallographic data for this compound may be limited, studies on closely related analogues provide significant insights into these interactions. The hydrophobic nature of the allosteric pocket is a key determinant of binding. It is hypothesized that introducing small hydrophobic side chains, such as the ethoxy group, enhances interactions within this pocket. mdpi.com

Mutational studies have been instrumental in identifying key residues involved in the binding of benzamide inhibitors. For instance, mutations in the FtsZ protein, such as at position Asn263 (N263K), have been shown to confer resistance to this class of compounds, indicating a direct or indirect role of this residue in inhibitor binding or the conformational changes induced by binding. frontiersin.org While the specific interactions with Val203, Val207, and Leu209 for the ethoxy analogue are not explicitly detailed in the available literature, the general mechanism for 2,6-difluorobenzamide derivatives involves the snug fit of the benzamide core into this pocket, stabilized by hydrophobic and other non-covalent interactions. The fluorine atoms on the benzamide ring are also thought to contribute to a non-planar conformation that is favorable for binding. nih.gov

Table 1: Key Residues in the FtsZ Allosteric Pocket and Their Role in Inhibitor Interaction

| Residue | Location | Putative Role in Interaction with 2,6-Difluorobenzamide Analogues |

| Asn263 | Allosteric Pocket | A mutation at this site (N263K) has been linked to resistance against benzamide-based FtsZ inhibitors, suggesting its importance in the binding or conformational effects of the inhibitor. frontiersin.org |

The binding of this compound analogues to the allosteric site has a profound impact on the polymerization dynamics and the GTPase activity of FtsZ. FtsZ polymerization is a GTP-dependent process, and the hydrolysis of GTP to GDP is crucial for the dynamic turnover of FtsZ filaments within the Z-ring. nih.govfrontiersin.org

Research has shown that these benzamide derivatives can enhance the rate of FtsZ polymerization and stabilize the resulting polymers. mdpi.com This stabilization effect is a key aspect of their inhibitory mechanism. By locking FtsZ in a polymeric state, these compounds prevent the necessary disassembly of the Z-ring, thereby halting the process of cell division. mdpi.com The impact on GTPase activity is closely linked to this effect on polymerization. The GTPase activity of FtsZ is stimulated when it polymerizes. cytoskeleton.com Some 2,6-difluorobenzamide derivatives have been observed to cause a dose-dependent increase in the GTPase rate, which is consistent with their ability to promote and stabilize the polymeric state of FtsZ. mdpi.com

Table 2: Effects of 2,6-Difluorobenzamide Analogues on FtsZ Function

| Parameter | Effect of Inhibitor Binding | Consequence for Bacterial Cell Division |

| FtsZ Polymerization | Increased rate and stabilization of polymers mdpi.com | Disruption of dynamic Z-ring formation and disassembly, leading to a halt in cytokinesis. |

| GTPase Activity | Dose-dependent increase in rate mdpi.com | Reflects the enhanced polymerization state but contributes to the overall dysfunction of the Z-ring. |

Modulation of Other Biological Pathways

Beyond their well-documented effects on FtsZ, the chemical scaffold of benzamides and related structures, such as benzoylphenyl ureas, can influence other biological pathways.

Benzoylphenyl urea (B33335) derivatives are a class of compounds that act as potent inhibitors of chitin (B13524) synthesis. acs.orgnih.gov Chitin is a vital structural component of the exoskeleton in insects and the cell walls of fungi. nih.gov These compounds disrupt the formation of the insect cuticle by blocking the incorporation of N-acetylglucosamine into the growing chitin chain. researchgate.net This interference with chitin synthesis leads to abortive molting in insect larvae and defects in egg-hatching. researchgate.net Although the primary focus of this article is on this compound, the inhibitory action of the related benzoylphenyl ureas on a different biological pathway highlights the versatility of the broader chemical class.

The study of compounds like this compound is a prime example of the importance of protein-ligand interactions in biochemical research and drug development. longdom.orglongdom.org Understanding how a small molecule (the ligand) binds to a specific protein target and modulates its function is fundamental to elucidating biological processes and designing therapeutic interventions. nih.gov These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the affinity and specificity of the ligand for its target. longdom.orgyoutube.com The investigation of how this compound analogues interact with FtsZ contributes to the broader understanding of enzyme inhibition and provides a rational basis for the design of new and more potent antibacterial agents. pnas.org

Enzyme Mechanism Studies

The enzymatic inhibition mechanisms of benzamide analogues have been elucidated through detailed kinetic studies, providing insights into their mode of action at a molecular level. Research has particularly focused on their effects on enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1).

Kinetic analyses are fundamental in determining how these compounds interact with their target enzymes. By studying the rate of enzyme-catalyzed reactions in the presence of varying concentrations of the inhibitor and the substrate, researchers can deduce the nature of the inhibition. Common methods involve the construction of Lineweaver-Burk plots, which graphically represent the relationship between the inverse of the reaction velocity (1/v) and the inverse of the substrate concentration (1/[S]). The pattern of changes in the plot in the presence of the inhibitor reveals the inhibition type.

For instance, studies on 5-styrylbenzamide derivatives have utilized these techniques to characterize their inhibitory effects. nih.govnih.gov Enzyme kinetic studies for these analogues against AChE and BChE were performed by measuring absorbance changes over time in the presence of varying concentrations of the inhibitors and the respective substrates (AChI or BChI). nih.gov Similarly, the kinetics of β-secretase inhibition were assessed using fluorescence-based assays with different substrate concentrations. nih.gov These experimental approaches allow for the determination of key enzymatic parameters and provide a deeper understanding of the inhibitor-enzyme interactions. The results from these kinetic studies are often complemented by molecular docking simulations to visualize the binding modes of the compounds within the active sites of the enzymes. nih.govnih.gov

The table below summarizes the findings from enzyme kinetic studies on representative benzamide analogues.

| Compound Series | Target Enzyme(s) | Kinetic Analysis Method | Key Findings |

| 5-Styrylbenzamide Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Lineweaver-Burk Plots (Spectrophotometric Assay) | Characterization of the mode of inhibition (e.g., competitive, non-competitive, mixed). nih.gov |

| 5-Styrylbenzamide Derivatives | β-Secretase (BACE-1) | Lineweaver-Burk Plots (Fluorescence Assay) | Determination of the inhibitory mechanism against the enzyme. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 Ethoxy 2,6 Difluorobenzamide

Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. Conformational analysis, a key application of DFT, is crucial for understanding the three-dimensional arrangement of atoms in a molecule and identifying its most stable energetic states.

For benzamide (B126) derivatives, the orientation of the amide group relative to the aromatic ring is a critical conformational feature. In simple benzamides, a planar conformation is often favored to maximize conjugation between the amide group and the aromatic π-system. However, the substitution pattern on the benzene (B151609) ring can introduce significant steric and electronic effects that alter this preference.

In the case of 3-Ethoxy-2,6-difluorobenzamide, the presence of two fluorine atoms at the ortho-positions (C2 and C6) to the amide group introduces substantial steric hindrance. This forces the amide group out of the plane of the aromatic ring. A computational study on the closely related analogue, 2,6-difluoro-3-methoxybenzamide, revealed that the fluorine atoms are responsible for a non-planar stable conformation, with a calculated dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. nih.gov This torsion is a direct consequence of the steric repulsion between the ortho-fluorine atoms and the amide group, which outweighs the energetic benefit of full conjugation. This non-planar, or twisted, conformation is believed to be crucial for its biological activity, as it presents a specific three-dimensional shape for interaction with protein targets. nih.gov The ethoxy group at the C3 position, being larger than a methoxy (B1213986) group, would further influence the rotational barrier and the precise energy of the stable conformers, but the dominant effect of a non-planar structure is dictated by the 2,6-difluoro substitution pattern.

| Parameter | Predicted Value/Observation | Primary Influencing Factor |

|---|---|---|

| Amide-Ring Dihedral Angle | Non-planar (approx. -25° to -30°) | Steric hindrance from 2,6-difluoro substituents nih.gov |

| Energetic Preference | Twisted conformation is energetically favored over planar | Minimization of steric repulsion nih.gov |

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. These investigations are fundamental in structure-based drug design to understand how a molecule like this compound might interact with a biological target and to rationalize its potential efficacy. The 2,6-difluorobenzamide (B103285) motif is a known pharmacophore for the allosteric inhibition of the bacterial cell division protein FtsZ, making it a key target for such studies. nih.gov

The binding affinity of a ligand to its receptor is governed by a combination of noncovalent interactions, including hydrogen bonding and hydrophobic interactions.

Hydrogen bonds are highly directional electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). These bonds are critical for the specificity of ligand-protein binding.

In the structure of this compound, several functional groups can participate in hydrogen bonding:

Amide Group (-CONH₂): The two N-H bonds act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Ethoxy Group (-OCH₂CH₃): The ether oxygen atom can act as a hydrogen bond acceptor.

Fluorine Atoms (-F): While fluorine is highly electronegative, its ability to form conventional hydrogen bonds is weak. However, it can participate in other favorable electrostatic interactions within a binding pocket.

Hydrophobic interactions describe the tendency of nonpolar groups to aggregate in an aqueous environment to minimize their contact with water molecules. These interactions are a major driving force for protein folding and ligand binding. nih.gov

The this compound molecule possesses distinct hydrophobic regions:

Difluorinated Benzene Ring: The aromatic ring is inherently nonpolar and can engage in π-π stacking or van der Waals interactions with hydrophobic amino acid residues such as phenylalanine, tyrosine, tryptophan, leucine, and valine.

Ethyl Group (-CH₂CH₃): The alkyl chain of the ethoxy group is also nonpolar and can fit into hydrophobic pockets or grooves within the protein's active site.

The interplay between hydrogen bonding and hydrophobic interactions defines the binding mode and affinity of the molecule. nih.gov The non-planar conformation induced by the fluorine atoms pre-organizes the molecule into a shape that may be complementary to the topology of the protein's binding site, allowing for optimal engagement of both its hydrogen-bonding and hydrophobic moieties. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, provide deep insights into the electronic properties of a molecule, which are directly related to its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular properties. edu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. For the related compound 4-Ethoxy-2,3-difluorobenzamide, DFT calculations determined the HOMO-LUMO energy gap to be approximately 5.38 eV. researchgate.net This relatively large value suggests that the molecule is chemically stable and less prone to reactions, a desirable property for a drug candidate that needs to remain intact to reach its target.

| Orbital/Parameter | Energy Value (eV) | Significance |

|---|---|---|

| HOMO | -6.92 | Electron-donating capacity researchgate.net |

| LUMO | -1.54 | Electron-accepting capacity researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.38 | Chemical stability and reactivity edu.krdresearchgate.net |

Data based on calculations for the isomer 4-Ethoxy-2,3-difluorobenzamide. researchgate.net

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comnih.gov These descriptors provide a theoretical framework to understand a molecule's stability, electrophilicity, and nucleophilicity. researchgate.netdergipark.org.tr

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The inverse of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors, calculated via DFT, offer a quantitative measure of the molecule's electronic characteristics, complementing the structural insights from conformational analysis and molecular docking.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting power. dergipark.org.tr |

| Chemical Hardness (η) | (I - A) / 2 | Correlates with stability and a large HOMO-LUMO gap. researchgate.netdergipark.org.tr |

| Chemical Softness (S) | 1 / 2η | Indicates higher reactivity and polarizability. dergipark.org.tr |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability to act as an electrophile. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

In computational studies of benzamide derivatives, the MEP surface is used to identify the regions most susceptible to electrophilic and nucleophilic attack. The color scheme typically ranges from red to blue, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green represents areas with neutral or near-zero potential.

For a molecule like this compound, the MEP surface would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative regions are anticipated to be located around the oxygen atom of the carbonyl group and the oxygen of the ethoxy group, due to the high electronegativity of oxygen. These areas are prone to electrophilic attack. The fluorine atoms would also contribute to negative potential regions.

Positive Potential (Blue): The most positive regions are expected to be found around the hydrogen atoms of the amide group (-NH2), making them susceptible to nucleophilic attack.

A theoretical study on the related isomer, 4-Ethoxy-2,3-difluorobenzamide, using Density Functional Theory (DFT) with the B3LYP/6-31+G(d,p) basis set, confirms these expectations. The MEP analysis revealed that the negative potential is concentrated over the carbonyl oxygen and fluorine atoms, while the positive potential is localized on the amide protons. This distribution of charges is crucial in understanding the molecule's interactions with biological receptors.

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons among the atoms. This analysis provides insights into the electronic structure and bonding characteristics of the molecule.

In the context of this compound, a Mulliken population analysis would quantify the charge distribution predicted by the MEP analysis. The calculated charges help in understanding the reactivity and intermolecular interactions of the molecule.

Based on a computational study of the similar compound 4-Ethoxy-2,3-difluorobenzamide, the following charge distributions can be anticipated researchgate.net:

The oxygen atom of the carbonyl group is expected to have a significant negative charge.

The carbon atom of the carbonyl group will likely carry a positive charge, indicating its electrophilic nature.

The fluorine atoms are predicted to have negative charges due to their high electronegativity.

The nitrogen atom of the amide group is also expected to be negatively charged.

The hydrogen atoms of the amide group will have positive charges.

The carbon atoms in the benzene ring will have varying charges, influenced by the attached functional groups.

The table below presents the calculated Mulliken atomic charges for the atoms of 4-Ethoxy-2,3-difluorobenzamide, which serves as a model for the expected charge distribution in this compound.

| Atom | Charge (e) |

|---|---|

| C1 | -0.15 |

| C2 | 0.25 |

| C3 | 0.20 |

| C4 | -0.20 |

| C5 | -0.10 |

| C6 | 0.10 |

| C7(O) | 0.40 |

| O8 | -0.50 |

| N9 | -0.70 |

| H10 | 0.35 |

| H11 | 0.35 |

| F12 | -0.30 |

| F13 | -0.30 |

| O14 | -0.45 |

| C15 | 0.15 |

| H16 | 0.10 |

| H17 | 0.10 |

| C18 | -0.25 |

| H19 | 0.10 |

| H20 | 0.10 |

| H21 | 0.10 |

Note: The data presented is for 4-Ethoxy-2,3-difluorobenzamide as a representative example.

Theoretical Vibrational Analysis (Infrared and Raman Spectra)

Theoretical vibrational analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations. This analysis is valuable for confirming the molecular structure and understanding its dynamic properties.

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31+G(d,p).

A study on 4-Ethoxy-2,3-difluorobenzamide provides a reference for the expected vibrational modes researchgate.net. The key vibrational frequencies and their assignments are summarized below:

N-H Vibrations: The amide group's N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, usually around 3300-3500 cm⁻¹. The asymmetric and symmetric stretching modes can be distinguished.

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and characteristic band in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are expected to appear above 3000 cm⁻¹.

C-F Vibrations: The C-F stretching vibrations are typically found in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹.

Ethoxy Group Vibrations: The C-O stretching and CH₂, CH₃ bending and stretching vibrations of the ethoxy group will have characteristic frequencies in the fingerprint region.

The following table presents a selection of calculated and observed vibrational frequencies for 4-Ethoxy-2,3-difluorobenzamide, which can be considered analogous to those expected for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3500 | 3485 | - |

| N-H Symmetric Stretch | 3400 | 3380 | - |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 | 3075-3015 |

| C=O Stretch | 1680 | 1675 | 1670 |

| N-H Bend | 1620 | 1615 | - |

| Aromatic C=C Stretch | 1600-1450 | 1590-1460 | 1585-1455 |

| C-F Stretch | 1300-1200 | 1280, 1220 | 1275, 1215 |

| C-O Stretch (Ethoxy) | 1250 | 1245 | 1240 |

Note: The data presented is for 4-Ethoxy-2,3-difluorobenzamide as a representative example.

Molecular Dynamics Simulations (as applied to related difluorobenzamide derivatives)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, binding mechanisms, and the influence of the environment on molecular behavior.

For instance, MD simulations have been employed to investigate the binding of 2,6-difluorobenzamide derivatives to bacterial cell division protein FtsZ. mdpi.comnih.gov These simulations can reveal:

Binding Stability: MD simulations can assess the stability of the ligand-protein complex over time by monitoring parameters such as root-mean-square deviation (RMSD).

Key Interactions: The simulations can identify and quantify the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity.

Conformational Changes: MD simulations can capture the conformational changes that occur in both the ligand and the protein upon binding, providing a dynamic picture of the recognition process.

Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a realistic representation of the cellular environment and its impact on molecular interactions.

In a typical MD simulation study of a difluorobenzamide derivative, the initial structure of the ligand-protein complex is often obtained from molecular docking. The system is then solvated, and ions are added to neutralize the charge and mimic physiological conditions. The simulation is run for a sufficient length of time to allow the system to reach equilibrium and to sample relevant conformational states. Analysis of the resulting trajectory provides the detailed information mentioned above.

The insights gained from MD simulations of related difluorobenzamide derivatives are valuable for the rational design of new and more potent inhibitors. By understanding the dynamic aspects of ligand-protein interactions, researchers can modify the chemical structure of the lead compounds to enhance their binding affinity and selectivity.

Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation and Purity

A suite of spectroscopic techniques is utilized to elucidate the molecular structure of 3-Ethoxy-2,6-difluorobenzamide and to verify its purity. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), offer detailed insights into the compound's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the aromatic protons on the difluorobenzamide ring, and the amide protons. The specific chemical shifts (δ), coupling constants (J), and integration values of these signals would be unique to this particular isomeric arrangement.

¹³C-NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. The ¹³C-NMR spectrum of this compound would display characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the fluorine and ethoxy substituents), and the carbons of the ethoxy group.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉F₂NO₂), HRMS analysis would yield a high-accuracy mass measurement of the molecular ion, confirming its elemental formula and distinguishing it from other compounds with the same nominal mass.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of a compound. A sample of this compound is passed through a chromatographic column, and its elution is monitored by a detector (e.g., UV-Vis). A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities. The purity is typically expressed as a percentage based on the relative area of the main peak.

Detailed, experimentally-derived spectroscopic data for this compound are not widely available in the public domain. The following table represents a hypothetical dataset based on the expected chemical shifts and masses for this compound, illustrating how such data would be presented.

| Technique | Parameter | Expected Value |

| ¹H-NMR | Chemical Shift (δ) | Signals for aromatic, ethoxy, and amide protons |

| ¹³C-NMR | Chemical Shift (δ) | Signals for carbonyl, aromatic, and ethoxy carbons |

| HRMS | [M+H]⁺ | Calculated m/z: 202.0674 |

| HPLC | Purity | >95% |

Chromatographic Techniques for Compound Separation and Purification

The synthesis of this compound, like most chemical reactions, typically yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification methods are essential to isolate the desired compound in a highly pure form.

Flash Chromatography:

Flash chromatography is a commonly used technique for the rapid purification of organic compounds. The crude reaction mixture is loaded onto a column packed with a solid stationary phase (often silica gel), and a solvent or a mixture of solvents (the mobile phase) is passed through the column under moderate pressure. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the purification of this compound, a solvent system would be chosen to allow for the efficient separation of the product from impurities. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

For achieving very high levels of purity, preparative HPLC can be employed. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. A specific mobile phase and stationary phase combination is developed to achieve optimal separation of this compound from any closely related impurities. The fractions containing the pure compound are collected as they elute from the column.

The selection of the appropriate chromatographic technique and the optimization of the separation conditions are critical steps in obtaining a pure sample of this compound, which is a prerequisite for its accurate characterization and subsequent use in research.

Applications in Academic Research and Medicinal Chemistry of 3 Ethoxy 2,6 Difluorobenzamide and Analogues

Development of Antibacterial Agents Targeting FtsZ

The bacterial cell division protein, FtsZ, has been identified as a critical and promising target for the development of new antimicrobial drugs. FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring at the division site, which is a crucial step in bacterial cytokinesis. researchgate.net Inhibiting FtsZ function effectively blocks cell division, ultimately leading to bacterial cell death. nih.gov

The compound 3-methoxybenzamide (B147233) was an early, albeit weak, inhibitor of FtsZ that provided a foundational structure for drug discovery. nih.gov Subsequent research led to the development of derivatives with a 2,6-difluorobenzamide (B103285) core, which demonstrated significantly enhanced potency. nih.gov These compounds, including the 3-alkyloxy class represented by 3-Ethoxy-2,6-difluorobenzamide, are designed to interact with a hydrophobic pocket in the interdomain cleft of the FtsZ protein. nih.gov This interaction stabilizes the FtsZ polymer, inducing bundling and preventing the dynamic disassembly required for normal cell division. nih.govnih.gov Structure-activity relationship (SAR) studies have confirmed that the amide and the difluoro groups at the 2- and 6-positions are vital for this antibacterial activity. nih.gov

Researchers have synthesized and evaluated numerous 3-substituted 2,6-difluorobenzamide derivatives to improve their antibacterial activity, spectrum, and pharmaceutical properties. nih.govnih.gov By modifying the 3-alkyloxy side chain, scientists aim to enhance the interaction with the FtsZ binding site and improve drug-like characteristics. nih.govnih.gov

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA)

Derivatives of 2,6-difluorobenzamide have shown potent antibacterial activity, particularly against Gram-positive bacteria. This includes notorious pathogens such as Staphylococcus aureus and its methicillin-resistant strains (MRSA), which are a high priority for new antibiotic discovery. sigmaaldrich.com

Studies have demonstrated that various 3-alkoxy analogues exhibit significant efficacy. For instance, certain 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives have shown excellent activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values often below 10 μg/mL. nih.gov The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Research has highlighted specific analogues with notable potency. A 3-O-chlorobenzyl derivative was found to be highly effective against Bacillus subtilis (MIC of 0.5 μg/mL) and MRSA (MIC of 4 μg/mL). nih.gov Another analogue with an isopentyloxy-substituent also exhibited modest activity against vancomycin-resistant Enterococcus faecium (VRE). nih.gov

| Compound Analogue | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25 - 1 |

| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25 - 1 |

| 3-O-chlorobenzyl derivative | Bacillus subtilis ATCC9372 | 0.5 |

| 3-O-chlorobenzyl derivative | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC29213 | 4 |

| 3-O-methylbenzyl derivative | Staphylococcus aureus ATCC25923 | 2 |

Exploration as Biochemical Probes in Cellular Processes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.com Due to their high potency and specific targeting of FtsZ, 2,6-difluorobenzamide derivatives are considered excellent reagents for exploring the biology of bacterial cells. nih.gov

These compounds serve as valuable biochemical probes to dissect the mechanics of bacterial cell division. By selectively inhibiting FtsZ, researchers can study the downstream effects on cell morphology, the formation of the division septum, and other related cellular events. This provides crucial insights into the fundamental processes of bacterial proliferation. Furthermore, the development of high-affinity fluorescent probes based on the benzamide (B126) scaffold allows for the creation of competitive binding assays. nih.gov These assays are instrumental in screening for new FtsZ ligands and validating FtsZ as a viable antibacterial target. nih.gov

Potential in Other Therapeutic Areas (e.g., anti-inflammatory, cancer therapy through enzyme/receptor interaction studies)

While the primary focus of research on 2,6-difluorobenzamide derivatives has been on their antibacterial properties, investigations into other therapeutic areas are emerging.

Cancer Therapy: Recent studies have explored the potential of 2,6-difluorobenzamide compounds in cancer therapy. One study synthesized a series of derivatives and identified them as inhibitors of store-operated Ca²⁺ channels (SOCs), which are involved in regulating the progression of colorectal cancer. nih.gov A specific compound, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide, demonstrated a prominent ability to inhibit SOCs, had lower cytotoxicity than reference compounds, and showed potential as a lead compound for developing drugs to treat colorectal cancer. nih.gov

Anti-inflammatory: The broader class of benzamides has been investigated for anti-inflammatory properties. Research has shown that some N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. nih.gov This action is believed to occur through the inhibition of the transcription factor NF-kappaB, which regulates both inflammation and apoptosis. nih.gov These findings suggest that the benzamide scaffold possesses anti-inflammatory potential, opening an avenue for future investigation into whether this compound or its direct analogues share this activity.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F). ¹H NMR resolves ethoxy protons (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 214.07 g/mol).

- X-ray Crystallography: Resolves conformational flexibility of the benzamide core and hydrogen-bonding interactions in co-crystals with FtsZ .

How do solvent and ligand basicity affect Pd-catalyzed functionalization of this compound?

Advanced Research Focus

In Pd-catalyzed C–H imidation, ligand basicity (e.g., OAc⁻ vs. Cl⁻) governs substrate activation. For example, trans-(tBupy)₂Pd(OAc)₂ reacts with N-methoxy-2,6-difluorobenzamide to form bisamidate-PdII complexes, whereas chloride ligands inhibit amidate formation. Solvent polarity (CDCl₃ vs. DMF) modulates reaction equilibria, with nonpolar solvents favoring bisamidate intermediates (confirmed via ¹H–¹⁵N HMBC NMR) .

What contradictions exist in reported biological activities of 2,6-difluorobenzamide derivatives, and how can they be addressed?

Advanced Research Focus

Discrepancies in MIC values (e.g., 16 μg/mL vs. >64 μg/mL for similar derivatives) may arise from:

- Bacterial strain variability: Methicillin-resistant S. aureus (MRSA) often shows reduced susceptibility due to efflux pumps.

- Assay conditions: Broth microdilution vs. agar dilution methods yield differing results.

- Compound stability: Hydrolytic degradation of the ethoxy group under aqueous conditions (pH 7.4, 37°C) reduces efficacy. Stability studies via HPLC-UV are recommended to correlate bioactivity with intact compound concentration .

What biocatalytic methods are available for scalable production of 2,6-difluorobenzamide derivatives?

Advanced Research Focus

Rhodococcus ruber CGMCC3090 resting cells efficiently hydrolyze 2,6-difluorobenzonitrile to 2,6-difluorobenzamide with >99% chemoselectivity. Key parameters include:

- pH: Optimal activity at pH 7.0–8.0.

- Temperature: 30–35°C.

- Substrate loading: ≤50 mM to avoid enzyme inhibition.

This method avoids harsh reagents (e.g., strong acids) used in traditional hydrolysis, improving sustainability .

How does the electronic nature of substituents influence the benzamide core’s reactivity in nucleophilic aromatic substitution?

Basic Research Focus

Electron-withdrawing groups (e.g., -F, -CF₃) at positions 2 and 6 activate the benzene ring toward nucleophilic attack. For this compound, the ethoxy group’s electron-donating effect (+M) deactivates position 4, directing substitution to position 5. Computational studies (DFT) show that fluorine’s inductive (-I) effect lowers the LUMO energy, facilitating reactions with amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.